3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile
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Overview
Description
3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile: is a chemical compound with the molecular formula C₁₃H₇Cl₂NO₂ and a molecular weight of 280.11 g/mol . This compound is characterized by the presence of chloro and hydroxy groups attached to a benzonitrile structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 5-chloro-2-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 3-Chloro-5-(5-chloro-2-methoxyphenyl)benzoic acid
- 3-(3-Chloro-5-oxo-1H-1,2,4-triazol-2-yl)propanenitrile
- 3-(3-Chloro-5-hydroxyphenoxy)benzonitrile
- 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile
- 3-Chloro-5-(3-chloro-5-hydroxyphenoxy)benzonitrile
Uniqueness: 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H7Cl2NO2 |
---|---|
Molecular Weight |
280.10 g/mol |
IUPAC Name |
3-chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-12(17)13(6-9)18-11-4-8(7-16)3-10(15)5-11/h1-6,17H |
InChI Key |
LMSOLKXHBMKBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=CC(=CC(=C2)C#N)Cl)O |
Origin of Product |
United States |
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